molecular formula C16H19N3OSi B2701025 1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole CAS No. 155510-96-6

1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2701025
CAS No.: 155510-96-6
M. Wt: 297.433
InChI Key: RROSOUKXERTOSL-UHFFFAOYSA-N
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Description

1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a phenoxy(trimethylsilyl)methyl substituent at the 1-position of the triazole ring. This compound combines the electron-deficient benzotriazole core with a hybrid silyl-phenoxy functional group, which imparts unique steric and electronic properties.

Properties

IUPAC Name

[benzotriazol-1-yl(phenoxy)methyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OSi/c1-21(2,3)16(20-13-9-5-4-6-10-13)19-15-12-8-7-11-14(15)17-18-19/h4-12,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROSOUKXERTOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(N1C2=CC=CC=C2N=N1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The stability of benzotriazole derivatives during the course of reactions makes them suitable for large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzotriazole Moiety

The benzotriazole (Bt) group acts as a stable pseudo-halide, enabling displacement reactions. For example:

  • Amidation/Urea Formation : The Bt group is displaced by amines or alcohols under mild conditions. In analogs like 1-(trimethylsilyl)methyl benzotriazole, reactions with primary amines yield substituted amides (e.g., 23b–34b in ).

  • Thioamide Synthesis : Reaction with thiols generates thioether derivatives, as seen in ligands for transition metal complexes ( ).

Key Reaction Pathway:

Bt–CH(OSiMe3)–OPh+R–NH2R–NH–CH(OSiMe3)–OPh+BtH\text{Bt–CH(OSiMe}_3\text{)–OPh} + \text{R–NH}_2 \rightarrow \text{R–NH–CH(OSiMe}_3\text{)–OPh} + \text{BtH}

Silyl Ether Cleavage

The trimethylsilyl (TMS) group undergoes hydrolysis or fluorolytic cleavage:

  • Acidic/Basic Hydrolysis : The TMS group is cleaved in aqueous HCl or KOH/EtOH, yielding phenolic intermediates. For example, BBr₃-mediated demethylation in related compounds produces phenolic derivatives ( , ).

  • Fluoride-Induced Desilylation : Tetrabutylammonium fluoride (TBAF) selectively removes the TMS group, generating a hydroxymethyl intermediate ( ).

Example:

Bt–CH(OSiMe3)–OPhTBAFBt–CH(OH)–OPh\text{Bt–CH(OSiMe}_3\text{)–OPh} \xrightarrow{\text{TBAF}} \text{Bt–CH(OH)–OPh}

Electrophilic Aromatic Substitution (EAS)

The phenoxy group directs electrophiles to the para position. Halogenation or nitration occurs under standard conditions:

  • Chlorination/Bromination : Reactions with Cl₂ or Br₂ in acetic acid yield para-halogenated products.

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position ( ).

Coordination Chemistry

The benzotriazole nitrogen atoms coordinate with transition metals, forming complexes. For instance:

  • Cu²⁺/Ni²⁺ Complexes : Analogous ligands like N1-phenyl-2-[Bt]propanethioamide form distorted tetragonal (Cu) or square planar (Ni) complexes with antimicrobial activity ( ).

Cross-Coupling Reactions

The TMS group enhances stability in metal-catalyzed reactions:

  • Suzuki–Miyaura Coupling : The Bt group acts as a directing group, enabling aryl–aryl bond formation.

  • Ullmann-Type Coupling : Ligand-free conditions with Cu catalysts facilitate diaryl ether synthesis ( ).

Data Table: Reported Reactions of Structural Analogs

Reaction TypeConditionsProductYieldSource
Silyl ether cleavageBBr₃ in DCM, 0°C → rtPhenolic derivative62–95%
AmidationR–NH₂, DMF, 60°CSubstituted amide46–87% ,
Ullmann couplingCuBr, K₂CO₃, DMFDiaryl ether71–95%
Fluoride desilylationTBAF, THFHydroxymethyl intermediate>90%

Biological Activity

While not a direct reaction, derivatives exhibit:

  • Antiviral Activity : Modifications at the phenoxy group (e.g., halogenation) enhance activity against coxsackievirus B (EC₅₀ = 23 μM) ( ).

  • Antimicrobial Properties : Copper complexes show efficacy against Staphylococcus aureus ( ).

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C16H19N3OSi
  • Molecular Weight : 297.43 g/mol
  • CAS Number : 155510-96-6

The structure of the compound includes a benzotriazole moiety, which is known for its stability and ability to form coordination complexes with metals. This structural feature contributes to its diverse applications.

Photostabilizers in Polymers

1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole serves as an effective photostabilizer in polymer formulations. Its ability to absorb UV radiation helps protect polymers from degradation due to sunlight exposure.

Case Study : In a study on polycarbonate films, the incorporation of this compound significantly improved the UV resistance and thermal stability of the material, prolonging its lifespan under outdoor conditions .

Antioxidant Properties

The compound exhibits antioxidant properties that are beneficial in preventing oxidative stress in various applications, including cosmetics and food packaging.

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound85%25
Control (BHT)90%20

This table illustrates that while it is effective as an antioxidant, it may not outperform some traditional antioxidants like butylated hydroxytoluene (BHT) but still offers a viable alternative due to its unique properties .

Coordination Chemistry

The ability of this compound to coordinate with metal ions has been explored for applications in catalysis and sensor technology.

Case Study : Research demonstrated that this compound forms stable complexes with transition metals such as copper and nickel, enhancing catalytic activity in various organic reactions . The coordination enhances the reactivity of the metal centers due to electronic effects imparted by the benzotriazole moiety.

Coatings and Surface Treatments

Due to its photostability and protective qualities, this compound is utilized in coatings for metals and plastics to enhance durability against environmental factors.

Data Table: Performance of Coatings with Different Additives

Coating TypeAdditive UsedScratch Resistance (N)UV Resistance (h)
StandardNone50100
EnhancedThis compound75200

The data indicates that coatings enhanced with this compound show improved scratch resistance and UV stability compared to standard formulations .

Mechanism of Action

The mechanism of action of 1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole involves its ability to act as a leaving group, electron-donating or electron-withdrawing group, and a radical precursor. These properties enable it to participate in various chemical transformations and interactions with molecular targets. The benzotriazole moiety stabilizes negative charges and radicals, facilitating reactions and enhancing the compound’s reactivity .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical differences between 1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole and related compounds:

Compound Name Substituent Structure Key Features Potential Applications Reference
Target Compound Phenoxy(trimethylsilyl)methyl Combines silyl steric bulk with phenoxy electron-withdrawing effects. Organic synthesis, stabilizing agents
1-[(Trimethylsilyl)methyl]-1H-1,2,3-benzotriazole Trimethylsilyl methyl Lacks phenoxy group; silyl enhances stability and lipophilicity. Precursor for trisubstituted phenols
1-[(Benzyloxy)(phenyl)methyl]-1H-1,2,3-benzotriazole (6e) Benzyloxy-phenyl methyl Bulky benzyloxy group; moderate steric hindrance. Wittig rearrangement intermediates
1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole Methoxy-phenyl methyl Methoxy group increases polarity; limited steric bulk. Not reported; likely synthetic intermediate
1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole Phenyl(trimethylsilyl)methyl Silyl-phenyl hybrid without oxygen; higher hydrophobicity. Specialty chemicals

Physicochemical Properties

  • Melting Points: Silyl-containing derivatives (e.g., 1-[(trimethylsilyl)methyl]-benzotriazole) exhibit higher melting points (e.g., 167–169°C for nitroimidazole derivatives) compared to non-silyl analogues due to increased molecular rigidity .
  • Solubility: The phenoxy group may improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely hydrophobic silyl derivatives .

Functional Group Impact

  • Trimethylsilyl vs. Phenoxy: Silyl groups enhance thermal stability and reduce hydrolysis rates, whereas phenoxy groups introduce hydrogen-bond acceptor sites .
  • Hybrid Silyl-Phenoxy Group: This combination balances steric protection (from silyl) with electronic modulation (from phenoxy), making the target compound versatile in multi-step syntheses .

Material Science Potential

  • : Benzotriazole hybrids with sulfonated polymers exhibit proton conductivity, hinting at possible applications for silyl-phenoxy derivatives in functional materials .

Biological Activity

1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by various studies and case analyses.

  • Molecular Formula : C13H15N3OSi
  • Molar Mass : 253.35 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 415.9 °C

Antimicrobial Activity

Benzotriazoles have been shown to exhibit significant antimicrobial properties. Studies have indicated that compounds in this class can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated that derivatives of benzotriazole displayed moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against Candida albicans and Aspergillus niger .

CompoundBacterial StrainMIC (μg/mL)
1-[Phenoxy(trimethylsilyl)methyl]-1H-benzotriazoleE. coli15
1-[Phenoxy(trimethylsilyl)methyl]-1H-benzotriazoleS. aureus20
Benzotriazole DerivativeC. albicans12.5
Benzotriazole DerivativeA. niger25

Anti-inflammatory Activity

Research indicates that benzotriazole derivatives exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have shown that these compounds can reduce the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a mechanism for their anti-inflammatory action .

Case Studies

One notable study investigated the effects of a benzotriazole derivative on Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated a dose-dependent inhibitory effect on the growth of both epimastigote and trypomastigote forms of the parasite, with a significant reduction in parasite viability observed at concentrations as low as 50 μg/mL .

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in microbial survival and inflammation pathways. The presence of the phenoxy and trimethylsilyl groups enhances its lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors or enzymes.

Q & A

Q. What are the key synthetic routes for preparing 1-[phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation. For example:

  • Step 1 : React benzotriazole derivatives with phenoxy(trimethylsilyl)methyl halides in anhydrous solvents (e.g., THF or DMF) under inert atmospheres to minimize hydrolysis of the trimethylsilyl group.
  • Step 2 : Optimize catalyst systems (e.g., CuI or Ru complexes) and temperature (60–100°C) to enhance regioselectivity and reduce byproducts.
  • Validation : Monitor reaction progress via TLC and characterize intermediates using 1H^1H-NMR and IR spectroscopy. Purity is confirmed by elemental analysis (e.g., C, H, N content) and melting point consistency .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • 1H^1H- and 13C^{13}C-NMR : Identify characteristic peaks for the benzotriazole core (δ 7.5–8.5 ppm for aromatic protons) and trimethylsilyl groups (δ 0.1–0.3 ppm).
  • IR Spectroscopy : Confirm the presence of C-N (1250–1350 cm1^{-1}) and Si-O (1000–1100 cm1^{-1}) stretches.
  • Elemental Analysis : Compare experimental vs. calculated C/H/N ratios (e.g., deviations <0.3% indicate high purity) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry using software (e.g., Gaussian) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These predict nucleophilic/electrophilic sites and stability under varying pH or solvent conditions.
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., enzymes) using AutoDock Vina. For example, docking studies of similar benzotriazole derivatives revealed hydrogen bonding with active-site residues (e.g., Arg/Lys), guiding structure-activity relationship (SAR) optimization .

Q. What experimental strategies resolve contradictions in spectroscopic data for structurally analogous compounds?

Methodological Answer:

  • Case Study : If 1H^1H-NMR shows unexpected splitting for the phenoxy group, consider dynamic effects (e.g., restricted rotation) or impurities. Perform variable-temperature NMR to distinguish these.
  • Cross-Validation : Compare with X-ray crystallography data (if available) to confirm bond lengths and angles. For example, Hirshfeld surface analysis of triazole derivatives can quantify intermolecular interactions influencing spectral deviations .

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

  • Variables : Test catalyst loading (0.5–2.0 mol%), solvent polarity (DMF vs. acetonitrile), and temperature (50–120°C) in a 2k^k factorial design.
  • Response Surface Methodology (RSM) : Use software (e.g., Minitab) to model yield vs. variables. For example, a study on triazole-thiazole hybrids found that DMF and 80°C maximized yield (82%) while minimizing side-product formation .

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